![molecular formula C23H24N2O4S B10808715 N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B10808715.png)
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide
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Overview
Description
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Biological Activity
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H22N2O5S. Its structure includes a sulfamoyl group attached to a substituted phenyl ring, which is critical for its biological activity. The compound's unique arrangement of functional groups contributes to its interaction with biological targets.
1. Anti-inflammatory Activity:
Research indicates that compounds similar to this compound can enhance NF-κB activity, a key transcription factor involved in inflammatory responses. In a study involving structure-activity relationship (SAR) analysis, it was found that certain substituents on the phenyl rings significantly influenced NF-κB activation. For instance, compounds with specific methyl substitutions demonstrated enhanced activity in promoting NF-κB signaling pathways when exposed to lipopolysaccharides (LPS) .
2. Antimicrobial Activity:
In vitro studies have shown that related compounds exhibit significant antimicrobial properties against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing effective antimicrobial activity at concentrations as low as 6.5 µM for certain derivatives .
Table 1: Summary of Biological Activities
Activity Type | Compound | MIC (µM) | Notes |
---|---|---|---|
Anti-inflammatory | N-[5-(sulfamoyl)-2-methylphenyl] | 6.5 | Significant enhancement of NF-κB activity |
Antimicrobial | Similar Compounds | 20 | Effective against MRSA and other bacterial strains |
Case Studies
Case Study 1: NF-κB Activation
A study focusing on the effects of various substituted sulfamoyl compounds revealed that this compound significantly increased NF-κB activity after 12 hours of exposure to LPS. This underscores the compound's potential as an anti-inflammatory agent through modulation of key signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of a series of sulfamoyl derivatives against clinical isolates of MRSA. The results indicated that specific modifications to the sulfamoyl group enhanced antibacterial efficacy, highlighting the importance of chemical structure in determining biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide. For instance, a compound with a similar structure demonstrated notable growth inhibition against various cancer cell lines:
Cell Line | Percent Growth Inhibition (%) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
NCI-H40 | 75.99 |
HOP-92 | 67.55 |
MDA-MB-231 | 56.53 |
These findings suggest that the compound's mechanism may involve the disruption of cellular processes critical for tumor growth and survival, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that sulfonamide derivatives exhibit inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively. The following table summarizes the enzyme inhibition results for similar sulfonamide compounds:
Compound Name | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
---|---|---|
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) | 72 | 65 |
N-(4-methylbenzenesulfonyl) | 68 | 70 |
N-[5-(dimethylsulfamoyl)-2-methylphenyl] | 75 | 60 |
These results indicate that modifications to the sulfonamide structure can enhance inhibitory activity against these enzymes, providing insights into drug design strategies for metabolic disorders .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are under investigation. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, the interaction with specific enzyme active sites may involve hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity .
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-9-12-21(18(3)13-16)25-30(27,28)20-11-10-17(2)22(14-20)24-23(26)15-29-19-7-5-4-6-8-19/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
CDAUPPSBFIGVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
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